molecular formula C12H12N2O2 B10983020 4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one

4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B10983020
M. Wt: 216.24 g/mol
InChI Key: JSPSVNSKSZJIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE is a heterocyclic compound that features a benzoxazole moiety fused to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole compounds .

Scientific Research Applications

4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzoxazole moiety with a pyrrolidinone ring makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C12H12N2O2/c1-14-7-8(6-11(14)15)12-13-9-4-2-3-5-10(9)16-12/h2-5,8H,6-7H2,1H3

InChI Key

JSPSVNSKSZJIEX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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